Ethyldimethylpropylammonium Bromide: Synthesis, Characterization, and Applications in Advanced Materials and Pharmacology
Ethyldimethylpropylammonium Bromide: Synthesis, Characterization, and Applications in Advanced Materials and Pharmacology
Executive Summary & Mechanistic Rationale
Ethyldimethylpropylammonium bromide (EDMPAB) is a highly versatile asymmetric quaternary ammonium compound (QAC) utilized extensively across drug development, phase transfer catalysis, and advanced materials science. As an asymmetric tetraalkylammonium salt, EDMPAB exhibits unique physicochemical properties, including specific micellization behaviors and high solubility profiles, making it an ideal precursor for specialized ionic liquids[1].
This technical guide outlines a field-proven, self-validating methodology for the synthesis and characterization of EDMPAB. By leveraging the Menshutkin reaction—a classic S_N2 nucleophilic substitution—researchers can achieve near-quantitative yields[2][3]. The protocols detailed herein emphasize the causality behind solvent selection, thermodynamic control, and purification strategies to ensure the highest degree of scientific integrity.
Quantitative Data & Physicochemical Profile
Before initiating synthesis, it is critical to establish the target analytical parameters. Table 1 summarizes the core physicochemical data for EDMPAB.
Table 1: Physicochemical Parameters of EDMPAB
| Parameter | Value / Description | Reference |
| Chemical Name | Ethyldimethylpropylammonium bromide | [4] |
| CAS Number | 84697-18-7 | [4] |
| Molecular Formula | C 7 H 18 BrN | [4] |
| Molecular Weight | 196.13 g/mol | [4] |
| Monoisotopic Mass | 195.06 Da | [4] |
| ESI-MS Cation Mass ([M-Br] + ) | 116.14 Da | [5] |
| Appearance | White crystalline powder | [2] |
Synthesis Methodology: The Menshutkin Reaction
The synthesis of brominated quaternary ammonium salts is canonically achieved via the Menshutkin reaction[2]. For EDMPAB, the reaction occurs between a tertiary amine (N,N-dimethylpropylamine) and an alkyl halide (ethyl bromide).
Causality in Experimental Design
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Solvent Selection (Acetonitrile): The Menshutkin reaction involves uncharged reactants forming a charge-separated transition state. Polar aprotic solvents like acetonitrile or THF/water mixtures are strictly required because they lower the activation energy by solvating and stabilizing the ionic transition state, thereby dramatically accelerating the reaction rate[6][7].
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Electrophile Choice: Ethyl bromide is chosen over ethyl chloride due to the superior leaving-group ability of the bromide ion, which is less basic and highly polarizable, facilitating a faster S_N2 turnover[7].
Step-by-Step Synthesis Protocol
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Reactor Setup: Equip a flame-dried, 250 mL two-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
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Solvation: Add 50 mmol of N,N-dimethylpropylamine to the flask and dissolve in 50 mL of anhydrous acetonitrile.
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Electrophile Addition: Dropwise, add 52.5 mmol (1.05 equivalents) of ethyl bromide. Causality: A slight molar excess of the volatile alkyl halide ensures the complete consumption of the amine, preventing difficult downstream separations.
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Thermodynamic Control: Heat the reaction mixture to a gentle reflux (approx. 70 °C) under continuous stirring for 18 hours.
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Self-Validation Checkpoint (Reaction Progress): Observe the reaction vessel. The mixture must transition from a clear, homogeneous solution to a turbid suspension. The formation of a white crystalline precipitate is a self-validating indicator of successful quaternization, as the highly polar EDMPAB is insoluble in hot acetonitrile[2].
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Isolation: Remove the heat source and cool the flask to 0 °C in an ice bath for 2 hours to maximize product precipitation. Isolate the crude product via vacuum filtration using a Büchner funnel.
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Purification: Wash the crystalline filter cake with cold anhydrous diethyl ether (3 × 20 mL). Causality: Diethyl ether selectively solubilizes any unreacted tertiary amine and residual ethyl bromide, while the ionic EDMPAB remains entirely insoluble, ensuring high purity.
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Drying: Transfer the purified crystals to a vacuum desiccator and dry at 50 °C for 12 hours to remove trace solvent.
Workflow for the S_N2 Menshutkin synthesis of EDMPAB.
Analytical Characterization & Validation
Rigorous characterization is required to confirm the asymmetric substitution of the quaternary nitrogen and ensure the absence of starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1 H and 13 C NMR are the gold standards for validating tetraalkylammonium bromides[8].
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Protocol: Dissolve 10 mg of EDMPAB in 0.5 mL of D 2 O.
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Self-Validation Checkpoint (NMR): The complete absence of unreacted tertiary amine peaks serves as a definitive validation of complete quaternization. Specifically, the 1 H NMR spectrum must show the downfield shift of the N-methyl protons from ~2.2 ppm (in the free amine) to ~3.1 ppm (in the quaternary salt) due to the strong electron-withdrawing nature of the positively charged nitrogen.
Electrospray Ionization Mass Spectrometry (ESI-MS)
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Protocol: Prepare a 1 µg/mL solution of EDMPAB in LC-MS grade methanol. Inject into the ESI-MS operating in positive ion mode.
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Self-Validation Checkpoint (MS): The spectrum must yield a dominant, singular peak at m/z 116.14[5]. This corresponds strictly to the intact [M-Br] + ethyldimethylpropylammonium cation. The lack of lower m/z peaks confirms the efficacy of the diethyl ether purification step.
Multi-modal analytical characterization and downstream applications of EDMPAB.
Applications in Drug Development & Materials Science
Phase Transfer Catalysis (PTC)
In pharmaceutical synthesis, biphasic reactions often suffer from low yields due to reactant immiscibility. EDMPAB acts as an efficient phase transfer catalyst. The lipophilic alkyl chains allow the quaternary cation to partition into the organic phase, carrying reactive anions (e.g., hydroxides or cyanides) from the aqueous phase to facilitate the alkylation of active pharmaceutical ingredients (APIs)[2].
Precursor for Advanced Ionic Liquids
EDMPAB is a critical intermediate in the synthesis of high-performance ionic liquids. Through an anion metathesis reaction, the bromide ion can be exchanged for a bis(trifluoromethylsulfonyl)imide (TFSI) anion[7]. The resulting compound, Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide, exhibits exceptional oxidative stability, high dielectrical permittivity, and low viscosity, making it a premier electrolyte component for advanced lithium-free devices and supercapacitors[1].
Micellization & Surfactant Pharmacology
Tetraalkylammonium bromides are extensively utilized in pharmacological formulation studies to modulate the behavior of surfactants. When mixed with anionic surfactants like sodium dodecyl sulfate (SDS), the TAA + ions associate with the SDS to form mixed micelles, effectively lowering the critical micelle concentration (CMC) and altering the surface hydration. This property is heavily leveraged to design novel, targeted drug delivery vehicles[8].
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